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Compound of Interest

Compound Name:
2,5-Difluoro-4-

hydroxybenzaldehyde

CAS No.: 918523-99-6

Cat. No.: B1591943

Get Quote

Executive Summary
Compound: 2,5-Difluoro-4-hydroxybenzaldehyde (DFHB) CAS: 918523-99-6 Molecular

Formula: C₇H₄F₂O₂ Exact Mass: 158.018

This technical guide details the structural validation of 2,5-difluoro-4-hydroxybenzaldehyde,

a critical intermediate in the synthesis of bioactive fluorinated pharmaceuticals (e.g., kinase

inhibitors). The strategic incorporation of fluorine atoms at the 2 and 5 positions modulates the

pKa of the phenolic hydroxyl group and alters the metabolic stability of the benzaldehyde core.

This document provides a self-validating analytical workflow to distinguish the 2,5-regioisomer

from potential synthetic impurities such as the 2,3-, 2,6-, and 3,5-difluoro isomers.

Theoretical Framework & Synthetic Context
In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy. The 2,5-difluoro

substitution pattern is electronically unique:
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Electronic Push-Pull: The aldehyde (electron-withdrawing) and hydroxyl (electron-donating)

groups are para to each other, creating a strong dipole.

Fluorine Positioning:

F at C2: Ortho to the aldehyde, inductively destabilizing the carbonyl dipole but potentially

forming intramolecular H-bonds (if OH were ortho, but here OH is para).

F at C5: Ortho to the hydroxyl group, significantly lowering the pKa of the phenol (making

it more acidic) via inductive withdrawal (-I effect).

Synthetic Origin & Impurity Risk: Synthesis often proceeds via electrophilic fluorination of 4-

hydroxybenzaldehyde or formylation of 2,5-difluorophenol. Common regioisomeric impurities

include:

2,3-Difluoro isomer: Arises from non-selective fluorination.

3,5-Difluoro isomer: Arises if the starting material symmetry is mismanaged.

Analytical Strategy: The Elucidation Workflow
The following flowchart outlines the logic gate for confirming the structure and ruling out

isomers.
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Figure 1: Step-by-step structural elucidation logic.
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Detailed Structural Elucidation
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and unsaturation.

Ionization Mode: ESI Negative (due to the acidic phenolic proton).

Expected Ion:

at m/z 157.0107.

Fragmentation: Look for neutral loss of CO (28 Da) typical of phenols/aldehydes and HF (20

Da).

Nuclear Magnetic Resonance (NMR)
This is the primary tool for regioisomer differentiation.

A. 1H NMR Analysis (400+ MHz, DMSO-d₆)
Solvent choice is critical. DMSO-d₆ is required to observe the phenolic proton (

) as a sharp signal (preventing exchange broadening) and to resolve the aldehyde proton
coupling.

Predicted Signals: | Position | Type | Chemical Shift (

) | Multiplicity & Coupling (

) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | -CHO | Aldehyde | 10.0 - 10.2 ppm | d or dd (

) | Coupled to F2 (long range). | | -OH | Phenol | 11.0 - 11.5 ppm | Broad s (or d) | Deshielded
by F5. | | H-6 | Aromatic | 7.4 - 7.6 ppm | dd (

,

) | Ortho to F5, Meta to F2. | | H-3 | Aromatic | 6.8 - 7.0 ppm | dd (

,

) | Ortho to F2, Meta to F5. Shielded by OH.[1] |
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Note: H3 and H6 are chemically inequivalent. If the spectrum showed a singlet (integrating to

2H), it would suggest the symmetric 3,5-difluoro isomer.

B. 19F NMR Analysis (The "Fingerprint")
This is the definitive test for the substitution pattern.

Signal Count: Two distinct signals (chemically inequivalent).

Chemical Shift: Typically -110 to -140 ppm range.

Coupling Constant (

):

2,5-Isomer (Target): Fluorines are para.

is typically 0 - 2 Hz (often unresolved).

2,3-Isomer: Fluorines are ortho.

.

2,6-Isomer: Fluorines are meta.

.

Conclusion: If the 19F spectrum shows two signals with no large mutual coupling, the 2,5-

substitution is confirmed.

C. 2D NMR Connectivity (HMBC)
To finalize the assignment of H3 vs H6:

HMBC Correlation: The Aldehyde proton (CHO) will show a strong 3-bond correlation (

) to C2 and C6.

Differentiation:

C2 is a doublet of doublets in 13C NMR with a huge

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(~250 Hz).

C6 is a doublet of doublets with a smaller coupling pattern (dependent on F5).

Crucially, the CHO proton will show a NOESY correlation to H6, but not to H3.

Experimental Protocols
Protocol 1: Analytical Sample Preparation (NMR)
Purpose: Ensure sharp resolution of coupling constants.

Mass: Weigh 10-15 mg of DFHB into a clean vial.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

Why DMSO? Chloroform (

) allows rapid proton exchange of the phenolic OH, often broadening it into the baseline.
DMSO forms a hydrogen bond with the OH, "locking" it in place to be observed.

Mixing: Vortex until fully dissolved. Ensure no suspended solids (filter if necessary through

cotton wool).

Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition: Run 1H (16 scans), 19F (coupled, 32 scans), and 13C (1024 scans).

Protocol 2: Isomer Differentiation Table
Use this reference table to interpret your specific data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature 2,5-Difluoro (Target)
3,5-Difluoro

(Impurity)

2,3-Difluoro

(Impurity)

Symmetry Asymmetric
Symmetric (

axis)
Asymmetric

1H Signals
2 distinct aromatic

signals

1 aromatic signal

(integrates to 2H)

2 distinct aromatic

signals

19F Signals 2 distinct signals
1 signal (integrates to

2F)
2 distinct signals

F-F Coupling Negligible (< 2 Hz) N/A (Equivalent) Large (~20 Hz)

CHO-H Coupling Yes (to F2) No (F is meta) Yes (to F2)

Visualizing the Connectivity (HMBC)
The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC)

required to assign the regiochemistry definitively.

Legend
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Figure 2: Key HMBC and NOESY correlations establishing the position of the aldehyde relative

to the ring protons.

References
PubChem. (2025).[2] 2,5-Difluoro-4-hydroxybenzaldehyde (CID 21966462).[2][3] National

Library of Medicine. [Link]

University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling

Constants.[4][5] NMR Facility.[4] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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